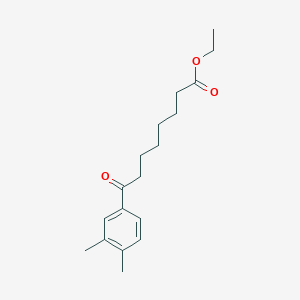

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-11-14(2)15(3)13-16/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYSXCIHFYBBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645530 | |

| Record name | Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-15-2 | |

| Record name | Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4-dimethylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and agrochemicals. For instance, it can be utilized in the synthesis of pharmaceutical intermediates or specialty chemicals that exhibit unique properties.

Biological Studies

The compound has shown potential in biological applications, particularly in enzyme inhibition studies and protein-ligand interactions. Its structural features may enhance its binding affinity to specific molecular targets, which is critical for understanding biochemical pathways and developing new therapeutic agents. Preliminary studies indicate that this compound exhibits antimicrobial and anti-inflammatory properties, suggesting its potential use in treating infections and inflammatory conditions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as an intermediate for synthesizing compounds with anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's ability to modulate biological activity through specific interactions with enzymes or receptors makes it a candidate for further drug development.

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of this compound on lung and breast cancer cell lines demonstrated significant tumor growth inhibition at varying concentrations. The findings suggest that the compound could be further developed into a therapeutic agent targeting specific cancer types .

Case Study 2: Enzyme Inhibition

Research into the compound's interaction with specific enzymes revealed its potential as an enzyme inhibitor. This property could be harnessed to design drugs that modulate enzyme activity in various biological processes .

Mechanism of Action

The mechanism of action of Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 8-(3,4-dimethylphenyl)-8-oxooctanoic acid, which can then interact with its target. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 8-(2,5-Dimethylphenyl)-8-Oxooctanoate (CAS: 898792-88-6)

Ethyl 8-(3,4-Dimethoxyphenyl)-8-Oxooctanoate (CAS: 898758-69-5)

- Molecular Formula : C₁₈H₂₆O₅ .

- Key Differences: Methoxy (-OCH₃) groups replace methyl (-CH₃) groups at the 3,4-positions. Methoxy is electron-donating via resonance, increasing ring electron density compared to methyl’s inductive electron-donating effect. Higher oxygen content increases polarity, likely enhancing solubility in polar solvents like methanol or water.

- Safety : Listed under GHS regulations, though hazard data are unspecified .

Methoxy-Substituted Derivatives

Ethyl 8-(2,4-Dimethoxyphenyl)-8-Oxooctanoate (CAS: 898758-23-1)

- Molecular Formula : C₁₈H₂₆O₅ .

- Key Differences: Methoxy groups at 2,4-positions create distinct electronic effects compared to 3,4-substitution. Potential applications include pharmaceutical intermediates, as dimethoxy aryl compounds are common in drug synthesis (e.g., antiproliferative agents) .

Amino-Functionalized Analogs

Methyl 8-((4-Hydroxyphenyl)Amino)-8-Oxooctanoate (4f)

Methyl 8-((4-((3-Ethylpentyl)Carbamoyl)Phenyl)Amino)-8-Oxooctanoate (11)

- Molecular Formula : C₂₂H₃₃N₂O₄ .

- Synthesized via HATU-mediated coupling, yielding 67% under mild conditions .

Sulfonate and Salt Derivatives

8-[Methyl(2-Sulfoethyl)Amino]-8-Oxooctanoate (Sodium Salt)

- Key Differences :

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy-substituted derivatives exhibit higher polarity and reactivity in electron-deficient environments compared to methyl-substituted analogs .

- Synthetic Utility: Methyl/ethyl esters with amino or carbamoyl groups are synthesized via coupling reactions (e.g., HATU/DIPEA), achieving moderate-to-high yields .

- Biological Activity: Amino-functionalized derivatives show promise in medicinal chemistry, particularly in antiproliferative applications .

Biological Activity

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate is a synthetic organic compound belonging to the class of esters. Its structure features an ethyl ester group linked to an octanoic acid chain, with a 3,4-dimethylphenyl substituent. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzyme inhibition and metabolic modulation.

- Molecular Formula: C16H22O3

- Molecular Weight: 262.35 g/mol

- CAS Number: 105-45-3

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active form of the compound, which then interacts with molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.

- Receptor Modulation: It may influence receptor activity, altering downstream signaling pathways.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs .

Cellular Effects

The compound has been observed to modulate several cellular processes:

- Cell Signaling Pathways: It influences pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression: this compound can alter the expression of genes associated with oxidative stress and apoptosis, impacting cell survival.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Neuroprotective Effects: In vitro studies demonstrated that the compound exhibits neuroprotective properties by inhibiting apoptosis in neuronal cell lines.

- Anti-inflammatory Activity: Similar compounds have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | Fluorine substituents | Enhanced reactivity |

| Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | Chlorine substituents | Different binding affinity |

| Ethyl 8-(3,4-dihydroxyphenyl)-8-oxooctanoate | Hydroxy groups | Altered chemical behavior |

These comparisons highlight how variations in substituents can significantly affect biological activity and reactivity.

Q & A

Q. What are the established synthetic methodologies for Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

this compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, N,N-diisopropylcarbodiimide (DIC) in dichloromethane (CH₂Cl₂) facilitates the formation of amide or ester bonds between carboxylic acid derivatives and aromatic amines or alcohols . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to coupling agent) and purification via silica gel chromatography. Yield improvements (e.g., 50–67%) are achievable by optimizing solvent polarity and reaction time .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Waste must be segregated into halogenated and non-halogenated containers for professional disposal, as improper handling risks environmental contamination . Fume hoods are essential for reactions involving volatile intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Resolves impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions on the aromatic ring and ester group .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. How can X-ray crystallography resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines atomic coordinates and thermal parameters, resolving ambiguities in stereochemistry. For example, ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks, critical for validating the keto-enol tautomerism of the oxooctanoate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in the synthesis of derivatives?

Side products (e.g., dimerization or over-acylation) are minimized by:

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., logP vs. HPLC retention times)?

Discrepancies arise from solvent effects or force field inaccuracies in simulations. Validate computational models (e.g., COSMO-RS or DFT) against experimental HPLC retention times using a calibration curve of analogs. Adjust parameters like dielectric constant or hydrogen-bonding capacity to align predictions with empirical data .

Q. What computational strategies are effective for predicting biological activity or binding modes of this compound?

- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., HDAC6 for anticancer activity) using the oxooctanoate chain as a zinc-binding group.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM/PBSA) .

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s physicochemical and pharmacological properties?

The electron-donating methyl groups enhance lipophilicity (logP ↑ by ~0.5 units), improving membrane permeability. However, steric hindrance from the 3,4-dimethyl configuration may reduce binding affinity to flat aromatic pockets in enzymes. Comparative studies with monosubstituted analogs (e.g., 4-methylphenyl) can isolate steric vs. electronic effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.